Mipafox is synthesized through a two-step process:
This synthetic route highlights the importance of controlling reaction conditions such as temperature and reaction time to optimize yield and purity .
The molecular structure of Mipafox can be described by its chemical formula, C₅H₁₄ClNO₄P. It features a phosphorus atom bonded to four oxygen atoms, one of which is involved in a leaving group during enzyme interaction. The structure includes a chlorinated alkyl group that contributes to its biological activity.
The three-dimensional conformation of Mipafox allows it to effectively fit into the active site of acetylcholinesterase, facilitating its role as an inhibitor. Computational studies have provided insights into the spatial arrangement and electronic properties of Mipafox, revealing how these factors influence its reactivity and interaction with biological targets .
Mipafox undergoes significant chemical reactions primarily involving its interaction with enzymes such as acetylcholinesterase and butyrylcholinesterase. The key reaction mechanism involves:
Research indicates that this aging process occurs through a two-step addition-elimination mechanism where the first addition step is rate-limiting .
The mechanism of action for Mipafox involves its irreversible binding to acetylcholinesterase, leading to prolonged elevation of acetylcholine levels in synaptic clefts. This overstimulation results in continuous muscle contraction and eventual paralysis.
Studies using computational models have elucidated energy profiles associated with these interactions, demonstrating how structural changes influence reactivity and aging processes .
Mipafox exhibits several notable physical and chemical properties:
These properties underscore the need for careful handling and regulation when using Mipafox in agricultural contexts .
In scientific research, Mipafox serves as a model compound for studying enzyme inhibition mechanisms and the aging processes of organophosphate-inhibited enzymes. This research contributes valuable insights into neurotoxicology and potential therapeutic interventions for poisoning by similar compounds .
Mipafox (chemical name: N,N′-Di(propan-2-yl)phosphorodiamidic fluoride), also historically designated as Isopestox or Pestox XV, was synthesized in the early 1950s as part of a broader effort to develop organophosphate-based insecticides. Its chemical structure features a phosphorus core bonded to two isopropylamino groups and a fluoride leaving group, rendering it a phosphorodiamidate compound distinct from the more common phosphonate or phosphate ester organophosphates [4] [5]. Industrial production typically involved a two-step synthesis: initial reaction of phosphoryl chloride with isopropylamine, followed by fluorination using potassium fluoride or ammonium fluoride [1].
Physicochemically, mipafox presents as a solid crystalline compound with a melting point of 65°C and moderate water solubility (80 g/L). Its low vapor pressure (0.105 mmHg at 20°C) suggested suitability for controlled agricultural applications, primarily targeting aphids and mites. Early evaluations classified it among the "pesticides of intermediate persistence," with initial optimism for its insecticidal potential due to structural similarities to other neurotoxic organophosphates [1] [4].
Table 1: Key Physicochemical Properties of Mipafox
Property | Value |
---|---|
Chemical Formula | C₆H₁₆FN₂OP |
Molecular Weight | 182.179 g/mol |
Physical State (25°C) | Solid |
Melting Point | 65°C |
Water Solubility (25°C) | 80 g/L |
Vapor Pressure (20°C) | 0.105 mmHg |
Log P (Octanol-Water) | 0.29 |
The agricultural deployment of mipafox was abruptly curtailed following seminal clinical observations of severe neurotoxicity. A 1953 report in the British Medical Journal documented two cases of irreversible paralysis following occupational exposure. Both patients exhibited progressive weakness, ataxia, and flaccid paralysis—symptoms inconsistent with acute cholinergic crisis but indicative of axonal degeneration [1]. Mechanistic studies subsequently identified mipafox as a potent irreversible inhibitor of acetylcholinesterase (critical for synaptic acetylcholine breakdown) and, more significantly, neuropathy target esterase (NTE), an enzyme now recognized as essential for maintaining phospholipid homeostasis in neurons [7] [9].
Unlike many organophosphates (e.g., parathion), mipafox demonstrated resistance to oxime-mediated reactivation of inhibited acetylcholinesterase. This property, coupled with its ability to induce "aging"—a biochemical process converting the enzyme-inhibitor complex into an unreactive state—rendered standard antidotes (e.g., pralidoxime) ineffective [1] [8]. By the late 1950s, regulatory agencies globally withdrew approvals for mipafox. The World Health Organization's classification of pesticides explicitly cites mipafox as "no longer in use" due to its delayed neurotoxic potential, cementing its status as a compound of historical concern rather than practical utility [1] [2].
Despite its agricultural obsolescence, mipafox remains indispensable in neurotoxicology research, primarily as:
Table 2: Research Applications of Mipafox in Experimental Models
Research Domain | Application | Key Finding |
---|---|---|
Neuropathy Mechanisms | NTE inhibition threshold studies | >70% NTE inhibition required for OPIDN onset |
Enzyme Aging | Mass spectrometry of inhibited AChE | Phosphate adduct formation (mass shift: 80.7 Da) |
Esterase Kinetics | Peripheral nerve carboxylesterase inhibition | Biphasic sensitivity with resistant component (15.1%) |
Cellular Models | SH-SY5Y neuroblastoma differentiation studies | Validated model for neuropathic vs. non-neuropathic OP screening |
In vitro models, particularly human SH-SY5Y neuroblastoma cells, utilize mipafox to distinguish neuropathic (NTE-inhibiting) from non-neuropathic (acetylcholinesterase-inhibiting) organophosphates. This cell line, when differentiated, expresses functionally relevant levels of NTE and acetylcholinesterase, allowing high-throughput assessment of compounds' potential to induce delayed neuropathy [7] [10]. Furthermore, mipafox aids in exploring links between chronic esterase inhibition and neurodegenerative cascades, including mitochondrial dysfunction, oxidative stress, and neuroinflammation—pathways implicated in Parkinson disease and Alzheimer disease [6] [9].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0